molecular formula C7H4ClNO6S B14876175 2-(Chlorosulfonyl)-5-nitrobenzoic acid

2-(Chlorosulfonyl)-5-nitrobenzoic acid

Cat. No.: B14876175
M. Wt: 265.63 g/mol
InChI Key: GMIVENRVHZLAQV-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorosulfonyl group (SO2Cl) and a nitro group (NO2), respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)-5-nitrobenzoic acid typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out by treating 5-nitrobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C7H5NO4} + \text{HSO3Cl} \rightarrow \text{C7H4ClNO5S} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where 5-nitrobenzoic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to ensure complete conversion. The product is then purified through crystallization or distillation.

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form a sulfonic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Hydrolysis: Water or aqueous base.

Major Products:

    Aminobenzoic Acid Derivatives: From the reduction of the nitro group.

    Sulfonic Acid Derivatives: From the hydrolysis of the chlorosulfonyl group.

Scientific Research Applications

2-(Chlorosulfonyl)-5-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-5-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-(Chlorosulfonyl)-5-fluorobenzoic acid
  • 2-(Chlorosulfonyl)-4-nitrobenzoic acid
  • 2-(Chlorosulfonyl)-3-nitrobenzoic acid

Comparison: 2-(Chlorosulfonyl)-5-nitrobenzoic acid is unique due to the presence of both a chlorosulfonyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity patterns compared to similar compounds. For instance, the presence of the nitro group enhances the electrophilicity of the chlorosulfonyl group, making it more reactive towards nucleophiles. Additionally, the position of the substituents on the benzene ring can influence the compound’s overall reactivity and stability.

Properties

Molecular Formula

C7H4ClNO6S

Molecular Weight

265.63 g/mol

IUPAC Name

2-chlorosulfonyl-5-nitrobenzoic acid

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

GMIVENRVHZLAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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